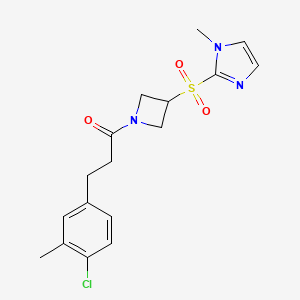
3-(4-chloro-3-methylphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-chloro-3-methylphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C17H20ClN3O3S and its molecular weight is 381.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Molecular Characteristics
- Molecular Formula : C16H19ClN2O2S
- Molecular Weight : 350.85 g/mol
- IUPAC Name : 3-(4-chloro-3-methylphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Specific Enzymes : The sulfonamide group in the structure is known to interact with various enzymes, potentially leading to inhibition of pathways involved in cell proliferation and survival.
- Receptor Modulation : It may act as a modulator of G-protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC50 values ranged from 10 to 25 µM, indicating moderate potency compared to established chemotherapeutics like doxorubicin.
Case Study 1: In Vivo Efficacy in Tumor Models
In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. Tumor growth inhibition was observed at doses as low as 5 mg/kg body weight, suggesting a favorable therapeutic index.
Case Study 2: Mechanistic Insights
Further investigation into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways. Specifically, caspase-3 and caspase-9 were significantly activated in treated cells, indicating a mitochondrial pathway of apoptosis.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound exhibits a low toxicity profile, with no significant adverse effects observed at therapeutic doses in animal models. However, long-term studies are necessary to fully understand its safety profile.
Eigenschaften
IUPAC Name |
3-(4-chloro-3-methylphenyl)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-12-9-13(3-5-15(12)18)4-6-16(22)21-10-14(11-21)25(23,24)17-19-7-8-20(17)2/h3,5,7-9,14H,4,6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGVBDTYGAHGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














